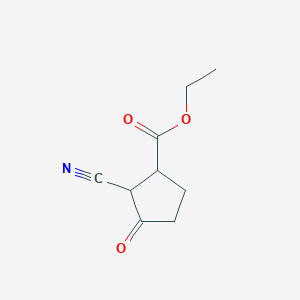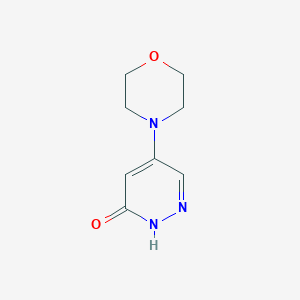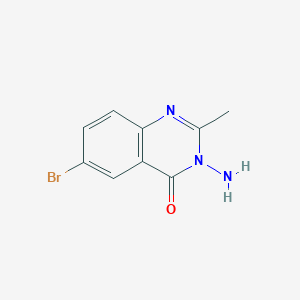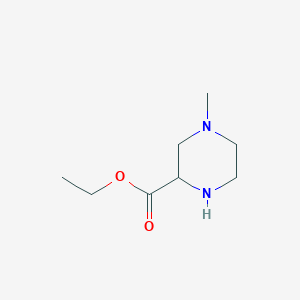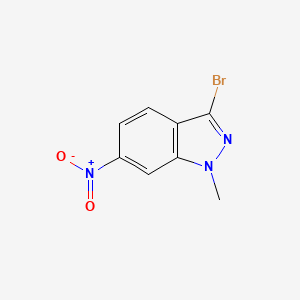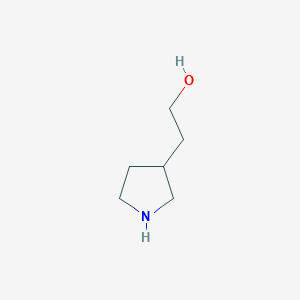
3-Pyrrolidineethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest in several papers. For instance, a sustainable catalytic synthesis of pyrroles is introduced, which involves deoxygenation and linking of secondary alcohols and amino alcohols via the formation of C–N and C–C bonds, releasing hydrogen gas . Another paper describes the gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes to yield 3-pyrrolines, which are precursors to pyrrolidine derivatives . Additionally, the synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine is reported, suggesting a pathway that could be relevant for the synthesis of 3-Pyrrolidineethanol .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is influenced by the substituents on the pyrrolidine ring. For example, the synthesis of 3,4-ferrocenyl-functionalized pyrroles discusses the molecular structures of these compounds in the solid state, showing localized double bonds in the heterocyclic core . This information can be extrapolated to understand the structural aspects of 3-Pyrrolidineethanol, which would also have a pyrrolidine ring as its core structure.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives is highlighted in several papers. The synthesis of 3-ylidene-1-pyrrolines, which are cyclic imines with reactive imine and exocyclic double bonds, provides insights into the potential reactivity of 3-Pyrrolidineethanol . Additionally, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides for pyrrolidine synthesis shows the versatility of pyrrolidine ring formation, which could be relevant for reactions involving 3-Pyrrolidineethanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be inferred from the properties of related compounds. For instance, the adsorption properties of lanthanide-organic frameworks with pyridine derivatives are investigated, which could provide insights into the interaction of 3-Pyrrolidineethanol with metal ions . The deeply colored polymers containing pyrrolo[3,2-b]pyrrole units discussed in another paper indicate the potential for chromophoric properties in pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
-
Drug Discovery : Pyrrolidine is a versatile scaffold for novel biologically active compounds. It’s used in the design of new compounds with different biological profiles .
-
Anticancer and Antibacterial Agents : Pyrrolidine derivatives have been studied for their potential as anticancer and antibacterial agents .
-
Central Nervous System Diseases : Pyrrolidine compounds have been used in the treatment of central nervous system diseases .
-
Antidiabetics : Pyrrolidine derivatives have also been explored for their potential as antidiabetic agents .
-
Anti-inflammatory and Analgesic Agents : Pyrrolidine compounds have been used in the development of anti-inflammatory and analgesic agents .
Safety And Hazards
3-Pyrrolidineethanol is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapours, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place with the container kept tightly closed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pyrrolidin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLLPCWCPIQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504350 | |
| Record name | 2-(Pyrrolidin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidineethanol | |
CAS RN |
931-44-2 | |
| Record name | 2-(Pyrrolidin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




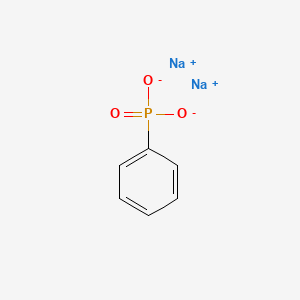
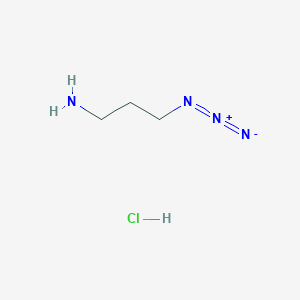
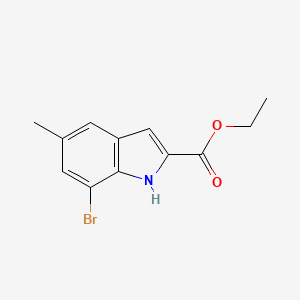
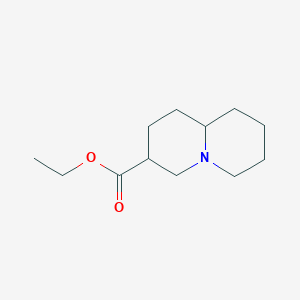
![Benzene, 1-bromo-4-[(1-methylethyl)thio]-](/img/structure/B1338562.png)

